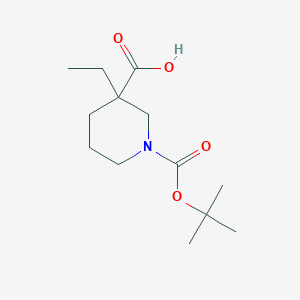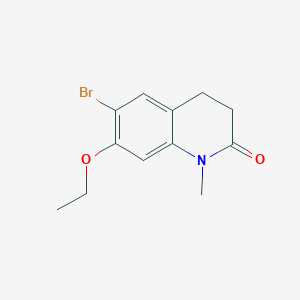
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
“6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one” is a chemical compound with the CAS Number: 1392223-83-4 . It has a molecular weight of 270.13 . The IUPAC name for this compound is 6-bromo-7-methoxy-1-methyl-3,4-dihydroquinolin-2 (1H)-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12BrNO2/c1-13-9-6-10 (15-2)8 (12)5-7 (9)3-4-11 (13)14/h5-6H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a melting point range of 134 - 136 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Exploration
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one serves as a precursor in the synthesis of various complex organic compounds, contributing significantly to the field of medicinal chemistry and drug discovery. A study by Zlatoidský and Gabos (2009) outlines a convenient synthesis method for related tetrahydroisoquinoline derivatives through reductive amination of Schiff's bases, highlighting its potential in creating compounds with varying biological activities (Zlatoidský & Gabos, 2009). Moreover, Delgado et al. (2012) explored the cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, indicating the potential of such derivatives in cancer research (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Antioxidant Properties and Applications
The compound and its derivatives are examined for antioxidant properties, which are critical in addressing oxidative stress related to various diseases. Kumar et al. (2007) assessed the antioxidant profile of ethoxyquin and its analogues, providing insight into their effectiveness in inhibiting peroxidation and potential therapeutic applications (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).
Applications in Fluorescent Dye Development
This compound also finds applications in the development of fluorescent dyes for biological imaging and particle sizing. Geddes, Apperson, and Birch (2000) described the synthesis of highly fluorescent quinolinium dyes from related structures, emphasizing their utility in bioimaging and analytical applications (Geddes, Apperson, & Birch, 2000).
Role in Nucleoside and Nucleotide Chemistry
Isoquinoline derivatives, including those related to this compound, play a crucial role in the synthesis of nucleoside and nucleotide analogues. Yavari, Hossaini, and Sabbaghan (2006) demonstrated the synthesis of pyrrolo[2,1-a]isoquinolines, showcasing the versatility of isoquinoline compounds in creating biologically active nucleotide mimics (Yavari, Hossaini, & Sabbaghan, 2006).
Contribution to Steroid 5alpha Reductase Inhibition
The modification of isoquinoline structures, including derivatives of the focal compound, has been investigated for their potential to inhibit steroid 5alpha reductases, enzymes implicated in conditions such as prostate enlargement and hair loss. Baston, Palusczak, and Hartmann (2000) explored the inhibitory activity of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, indicating the therapeutic relevance of these compounds in treating hormone-dependent diseases (Baston, Palusczak, & Hartmann, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-7-ethoxy-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLABJFJCNDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


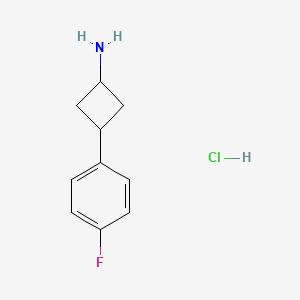
![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
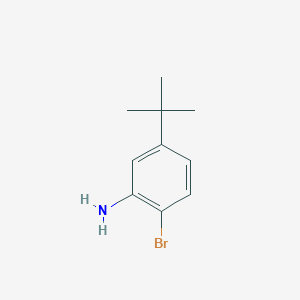
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)

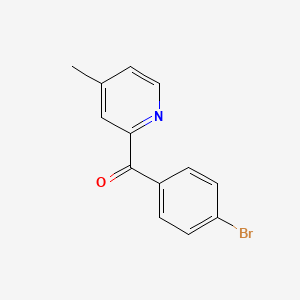
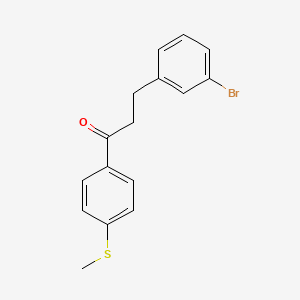
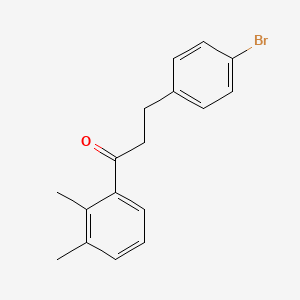
![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
